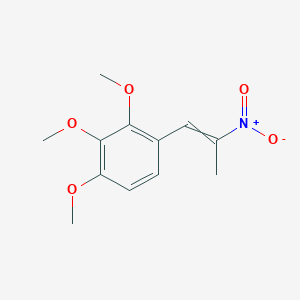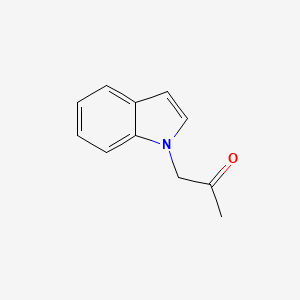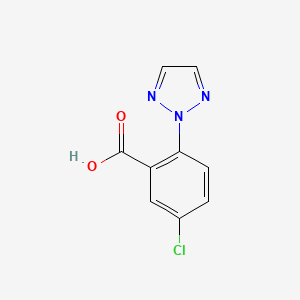
(3,5-Di-tert-butylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di-tert-butylphenyl)hydrazine is an organic compound characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butylphenyl)hydrazine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di-tert-butylphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound is highly susceptible to oxidation, forming various oxidation products.
Reduction: It can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrazine moiety can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidation products include various phenolic compounds.
Reduction: Reduction typically yields amines.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Di-tert-butylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of (3,5-Di-tert-butylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in redox reactions and form stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
3,4,5-Trimethoxybenzyl-oxybenzohydrazide: Studied for its antioxidant activity.
Uniqueness
(3,5-Di-tert-butylphenyl)hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tert-butyl groups provide steric hindrance, affecting its reactivity compared to other hydrazine derivatives.
Eigenschaften
CAS-Nummer |
131925-97-8 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(3,5-ditert-butylphenyl)hydrazine |
InChI |
InChI=1S/C14H24N2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)16-15/h7-9,16H,15H2,1-6H3 |
InChI-Schlüssel |
RQECGUJODVNHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)NN)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)




![9-(6-Bromo-pyridin-2-yl)-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8706666.png)



![2-(2-Aminophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8706680.png)




